(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate
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Overview
Description
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chromene core, a carbamoyl group, and an ethyl ester moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-carbamoyl-6-methoxy-2H-chromen-2-one with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
Scientific Research Applications
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate: This compound is unique due to its specific combination of functional groups and its potential biological activities.
Chromene derivatives: Other chromene derivatives with similar structures may also exhibit biological activities, but their specific properties and applications can vary.
Carbamoyl compounds: Compounds containing carbamoyl groups may have different reactivity and biological effects compared to this compound.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which combines a chromene core, a carbamoyl group, and an ethyl ester moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPYIUCUZDYBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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